molecular formula C11H19NO B3362889 1-Butyl-4-isocyanatocyclohexane CAS No. 1016692-78-6

1-Butyl-4-isocyanatocyclohexane

Cat. No. B3362889
CAS RN: 1016692-78-6
M. Wt: 181.27 g/mol
InChI Key: VOTOHOJFCJFEFY-UHFFFAOYSA-N
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Description

1-Butyl-4-isocyanatocyclohexane (BICH) is a chemical compound belonging to the family of isocyanates. It has a molecular formula of C11H19NO and a molecular weight of 181.27 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19NO/c1-2-3-4-10-5-7-11(8-6-10)12-9-13/h10-11H,2-8H2,1H3 . This indicates the presence of a butyl group and an isocyanate group attached to a cyclohexane ring .

Scientific Research Applications

Catalysis and Polymer Synthesis

Isocyanates, including structures similar to 1-Butyl-4-isocyanatocyclohexane, are crucial in the synthesis of polyurethanes and other polymers. For example, the use of novel nanosized N-sulfonated Brönsted acidic catalysts has been explored for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions (O. Goli-Jolodar, F. Shirini, & M. Seddighi, 2016). This research highlights the importance of innovative catalysts in polymer chemistry, which could extend to the applications of specific isocyanates like this compound.

Cyclotrimerization and Isocyanate Reactions

Isocyanates are known to undergo cyclotrimerization, a reaction that leads to the formation of isocyanurates, which are compounds with a wide range of industrial and scientific applications. The study of cyclotrimerization reactions, such as those involving phenyl isocyanate in the presence of alcohols or urethanes, provides insights into the reactivity and potential applications of isocyanates (M. Špírková, M. Kubin, P. Spacek, I. Krakovský, & K. Dušek, 1994). This knowledge can be useful in understanding the reactions of this compound and its potential to form polymeric or cyclic structures.

Conformational Analysis and Molecular Structure

The study of the conformational preferences of isocyanate groups, such as those found in isocyanatocyclohexane compounds, is essential for understanding their reactivity and the resulting molecular structures. For example, research on the conformational free energy of the isocyanato-group in isocyanatocyclohexane provides valuable information on the stability and reactivity of these groups, which is relevant to the applications of this compound in synthesizing complex molecules (G. Corfield & A. Crawshaw, 1969).

Microemulsions and Nanotechnology

Mechanism of Action

The mechanism of action for 1-Butyl-4-isocyanatocyclohexane is not specified in the searched resources. Isocyanates, in general, are highly reactive due to the electrophilic nature of the isocyanate group .

properties

IUPAC Name

1-butyl-4-isocyanatocyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c1-2-3-4-10-5-7-11(8-6-10)12-9-13/h10-11H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTOHOJFCJFEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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